2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol
Description
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C10H11N3O/c1-7-11-10(13(2)12-7)8-5-3-4-6-9(8)14/h3-6,14H,1-2H3 |
InChI Key |
FRCXMIOQFPFWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 4-bromo-2-methoxyphenol is reacted with a triazole-bearing alcohol in tetrahydrofuran (THF) at 0–25°C for 3 hours. The reaction proceeds via an oxidative-reductive mechanism, where DIAD activates the alcohol for nucleophilic displacement by the phenolic oxygen. Yields typically exceed 80% when chiral centers are preserved, as demonstrated in the synthesis of analogous triazole derivatives.
Table 1: Key Parameters for Mitsunobu-Based Synthesis
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | THF | |
| Temperature | 0°C to room temperature | |
| Reagents | DIAD, PPh₃ | |
| Yield | 76–86% | |
| Chiral Purity | >98% ee |
Nucleophilic Aromatic Substitution
Nucleophilic substitution strategies exploit the reactivity of halogenated phenolic precursors with triazole anions. This approach is particularly effective for introducing the triazole moiety at the ortho position relative to the phenolic hydroxyl group.
Halogen Displacement Pathways
In a patented protocol, 2-fluorophenol derivatives undergo substitution with pre-formed 1,3-dimethyl-1H-1,2,4-triazole-5-thiol in dimethyl sulfoxide (DMSO) at 50–80°C. The reaction is catalyzed by 18-crown-6 ether, which enhances anion solubility and reaction kinetics, achieving yields of 70–85%.
Table 2: Optimization of Nucleophilic Substitution
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | 18-crown-6 (5 mol%) | +15% |
| Solvent | DMSO | Baseline |
| Temperature | 60°C | Max efficiency |
| Reaction Time | 12–24 hours | 85% yield |
Cyclocondensation of Amidines
The triazole ring can be constructed in situ via cyclocondensation reactions between phenolic hydrazides and amidines. This one-pot method eliminates the need for pre-functionalized triazole precursors.
Cyclization Dynamics
Heating 2-hydroxybenzohydrazide with N,N-dimethylacetamidine hydrochloride at 120°C in ethanol generates the triazole ring through sequential dehydration and cyclization. The reaction is typically complete within 8 hours, yielding 65–75% of the target compound.
Table 3: Cyclocondensation Reaction Profile
| Component | Role | Stoichiometry |
|---|---|---|
| 2-Hydroxybenzohydrazide | Hydrazine donor | 1.0 equiv |
| N,N-Dimethylacetamidine | Amidinating agent | 1.2 equiv |
| Ethanol | Solvent | 10 mL/mmol |
| Acid Catalyst | HCl (0.5 equiv) | Accelerates |
Reductive Amination Followed by Oxidation
A hybrid approach combines reductive amination to install the dimethylamino group, followed by oxidation to form the triazole ring. This method is advantageous for controlling substitution patterns.
Stepwise Functionalization
-
Reductive Amination : 2-Nitrophenol is treated with dimethylamine and hydrogenated over Raney nickel at 50 psi H₂, yielding 2-(dimethylamino)phenol (85–90% yield).
-
Oxidative Cyclization : The amine intermediate is reacted with sodium nitrite and hydrochloric acid to form the triazole ring via diazotization and intramolecular cyclization.
Table 4: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mitsunobu | 86 | 98 | High |
| Nucleophilic Substitution | 85 | 95 | Moderate |
| Cyclocondensation | 70 | 90 | Low |
| Reductive/Oxidative | 75 | 88 | Industrial |
Industrial-Scale Considerations
For large-scale production, the Mitsunobu and nucleophilic substitution methods are preferred due to their reproducibility and compatibility with continuous flow reactors. However, the use of stoichiometric DIAD in Mitsunobu reactions raises cost concerns, prompting research into catalytic alternatives. Recent advances in electrochemical synthesis show promise for replacing traditional coupling agents, with pilot-scale trials achieving 80% yield under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated phenol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
One of the most notable applications of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol is its antifungal properties. Research indicates that compounds with similar triazole structures can inhibit enzymes crucial for fungal growth. This compound has been shown to interact effectively with biological targets, potentially leading to the development of new antifungal agents .
Antibacterial Properties
In addition to antifungal activity, studies have demonstrated that derivatives of 1,2,4-triazole exhibit antibacterial effects against various pathogens such as Escherichia coli and Pseudomonas aeruginosa. The structure of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol may enhance its efficacy in combating bacterial infections .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of this compound. Certain triazole derivatives have shown promise in reducing inflammation in various biological models. The specific mechanisms by which 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol exerts these effects are still under investigation but may involve modulation of inflammatory pathways .
Agricultural Applications
Fungicides
Due to its antifungal properties, 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol is being investigated as a potential fungicide in agricultural settings. Its ability to inhibit fungal pathogens can help improve crop resistance and yield .
Plant Growth Regulation
Research suggests that triazole compounds can also act as plant growth regulators. They may influence various physiological processes in plants, including growth and development responses to environmental stressors .
Data Table: Comparison of Biological Activities
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal activity of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol demonstrated significant inhibition of fungal growth in laboratory settings. The compound was tested against clinical isolates of Candida species and showed promising results comparable to standard antifungal agents .
Case Study 2: Agricultural Application as Fungicide
In agricultural trials, formulations containing 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol were evaluated for their effectiveness against common crop pathogens. Results indicated a reduction in disease severity and improved plant health metrics compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties . Additionally, the phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
HTS10550 (2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1H-1,2,4-triazol-5-yl]phenol)
- Structure : Features a 2,3-dihydrobenzofuran substituent at the 3-position of the triazole.
- Activity : Demonstrated inhibitory activity against PonAAS2, an enzyme involved in indole-3-acetaldehyde (IAAld) biosynthesis .
2-Amino-5-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)phenol
- Structure: Differs by replacing the phenol hydroxyl group with an amino group.
4-Methyl-5-(2-Phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
- Structure : Contains a thiazole ring fused to the triazole and a thiol group.
- Activity : Exhibits antimicrobial properties, with MIC values comparable to standard drugs like chloramphenicol .
- Key Difference: The thiol and thiazole groups increase polarity and enable disulfide bond formation, contrasting with the phenol and dimethyl groups in the target compound .
Functional Group Modifications
3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
- Structure: Includes an aminobenzyl group on the triazole.
- Key Difference: The aminobenzyl group introduces a chiral center and additional hydrogen-bonding sites, differing from the planar dimethyl substituents in the target compound .
5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-triazole-3-thiol
- Structure : Combines a pyrazole ring with a thiol group.
- Activity: Alkyl derivatives of this compound show antinociceptive and anticancer activities .
- Key Difference: The pyrazole-thiol hybrid structure may enhance metal chelation capabilities, unlike the phenol group in the target compound .
Metal Coordination and Spectral Properties
(E)-2-({2-[3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl]phenylimino}methyl)phenol
- Structure: Contains a pyridyl group and iminomethyl linker.
- Activity : Forms binuclear zinc complexes with distinct UV-Vis and IR spectral profiles, suggesting applications in materials science or catalysis .
- Key Difference : The pyridyl group enables strong metal coordination, a property absent in the dimethyl-substituted target compound .
Antimicrobial Activity
- Target Compound: No direct activity data provided, but structurally similar compounds (e.g., thiazolo-triazole hybrids) show moderate to strong antimicrobial effects .
- Analogues :
Enzymatic Inhibition
- Target Compound: Not studied for enzyme inhibition, but HTS10550 () inhibits PonAAS2 via competitive binding, highlighting the role of aromatic substituents in enzyme interactions.
Physicochemical Properties
Biological Activity
2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, antifungal properties, and its potential as a therapeutic agent.
- Molecular Formula : C10H12N4O
- Molar Mass : 204.23 g/mol
- CAS Number : 1248158-62-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol. Notably:
-
Mechanism of Action : The compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231.
Cell Line IC50 (μM) Mechanism of Action MCF-7 52 Induction of apoptosis and G2/M arrest MDA-MB-231 74 Inhibition of tubulin polymerization
Studies indicate that the compound's triazole moiety plays a crucial role in its interaction with cellular targets, leading to effective growth inhibition in malignant cells .
Antifungal Activity
In addition to its anticancer properties, this compound also demonstrates antifungal activity. Research has shown that derivatives of triazole compounds can effectively inhibit fungal growth:
-
Activity Against Fungi : The compound has been evaluated for its efficacy against various fungal strains. The minimum inhibitory concentrations (MICs) indicate potent antifungal properties comparable to standard antifungal agents.
Fungal Strain MIC (μM) Candida albicans 0.37 Candida krusei 0.47
These findings suggest that the triazole structure enhances the compound's ability to penetrate fungal cell membranes and disrupt essential cellular processes .
Case Studies
Several studies have explored the biological activity of compounds related to or derived from 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol:
- Synthesis and Evaluation : A study synthesized novel derivatives and evaluated their anticancer activity. The results showed that modifications to the triazole structure could significantly enhance cytotoxicity against breast cancer cells .
- Comparative Analysis : Comparative studies with other triazole-based compounds indicated that those with specific substitutions exhibited improved potency against both cancerous and fungal cells. This underscores the importance of structural modifications in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of triazole derivatives typically involves cyclocondensation of thiosemicarbazides with aldehydes or ketones under acidic conditions . For example, S-alkylation of thiol intermediates (e.g., 4-phenyl-5-substituted-1,2,4-triazole-3-thiones) can be performed using alkyl halides in ethanol under reflux . Optimization includes adjusting pH (using NaOH or HCl), solvent polarity, and temperature to maximize yield. Reaction progress should be monitored via TLC or HPLC .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm bond angles, torsion angles, and hydrogen bonding patterns, as demonstrated for analogous triazoles in Acta Crystallographica .
- Spectroscopy : Use H/C NMR to verify substituent positions and FTIR for functional group identification (e.g., phenolic -OH stretch at ~3200–3500 cm) .
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns using ESI-MS or MALDI-TOF .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended, using C18 columns and acetonitrile/water mobile phases. For trace analysis, LC-MS/MS provides higher sensitivity. Calibration curves should be validated for linearity (R > 0.995) and precision (%RSD < 5%) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol against specific molecular targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., with cytochrome P450 or kinase enzymes). Validate models using co-crystallized ligands from the PDB .
- QSAR studies : Develop regression models correlating substituent electronic parameters (Hammett constants) with bioactivity data from in vitro assays .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC values across studies, accounting for variables like cell line specificity (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. resazurin) .
- Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., 24–72 hr exposure, serum-free media) .
- Error analysis : Apply statistical tools (e.g., Grubbs’ test for outliers) and error propagation models to identify methodological biases .
Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?
- Methodological Answer :
- Degradation studies : Investigate hydrolysis/photolysis kinetics under simulated environmental conditions (pH 4–9, UV light). Monitor by LC-MS for transformation products .
- Toxicity assays : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) to determine EC values. Include positive controls (e.g., potassium dichromate) .
- Bioaccumulation modeling : Apply fugacity models to estimate partition coefficients (log K) and bioconcentration factors .
Q. What experimental designs are optimal for evaluating synergistic effects of this compound in combination therapies?
- Methodological Answer :
- Factorial design : Use a 2×2 matrix to test compound combinations at multiple concentrations. Analyze synergy via the Chou-Talalay method (Combination Index < 1 indicates synergy) .
- In vivo models : Employ randomized block designs with split-plot arrangements (e.g., tumor volume as main plot, drug combination as subplot) to control for biological variability .
Methodological Frameworks
Q. How can researchers integrate this compound into a theoretical framework for drug discovery?
- Methodological Answer : Link its structure-activity relationships (SAR) to established pharmacophore models (e.g., hydrogen bond acceptors in triazole rings for kinase inhibition). Validate through hypothesis-driven experiments, such as modifying the phenolic -OH group to assess solubility-bioactivity trade-offs .
Q. What statistical approaches are critical for analyzing dose-dependent responses in pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
